N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a propylphenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of a phenylbenzenesulfonamide derivative using reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate . This is followed by halogenation to introduce the nitrophenyl group. The final step involves coupling the nitrophenyl intermediate with a propylphenoxy derivative under controlled conditions to form the desired furanamide compound.
Industrial Production Methods
Industrial production of N2-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of cost-effective and readily available reagents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and propylphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the propylphenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes. The furan ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-4-[(4-propylphenoxy)methyl]benzamide
- N-(2-chloro-4-nitrophenyl)-4-[(4-propylphenoxy)methyl]benzamide
Uniqueness
N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and propylphenoxy groups, along with the furan ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-nitrophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-5-15-8-10-16(11-9-15)27-14-17-12-13-20(28-17)21(24)22-18-6-3-4-7-19(18)23(25)26/h3-4,6-13H,2,5,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHINSBDICRBEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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